molecular formula C11H11NO2 B1444694 (4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one CAS No. 862095-79-2

(4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one

Cat. No. B1444694
M. Wt: 189.21 g/mol
InChI Key: ZDUMYQFOYOWXRR-GXSJLCMTSA-N
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Description

(4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one, also known as THIO, is a heterocyclic compound derived from the indole family. It has been studied for its potential applications in the fields of medicinal chemistry and organic synthesis. THIO has also been found to possess a variety of biochemical and physiological effects, which make it an attractive target for further research.

Scientific research applications

NMR Spectroscopy and Stereochemistry

A study on derivatives of hexahydroindeno[2,1-b]-1,4-oxazines, including (4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one, revealed that these compounds are mixtures of cis- and trans-isomers. NMR spectroscopy was used to establish the predominance of the cis-isomer in these mixtures (Alekseeva et al., 1984).

Synthesis and Chemical Behavior

The synthesis of 3,4-dihydro-2H-benzo[1,4]oxazines, which are structurally related to (4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one, was reported using novel methods starting from 2-aminophenol (詹淑婷, 2012). Another study demonstrated the synthetic equivalence of perhydrooxazines with carbonyl compounds, offering new pathways for synthesis (Singh & Singh, 1988).

Applications in Antidepressants

Compounds like 2-aryloxymethyl-2,3,5,6-tetrahydro-1,4-oxazines, related to the compound , have been shown to possess significant antidepressant activity (Greenwood et al., 1975).

Antimicrobial Potential

A series of triazole functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones, similar to (4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one, were synthesized and demonstrated promising antimicrobial properties, validated through molecular docking studies (Bollu et al., 2017).

Herbicidal Activity

Studies on derivatives of 2H-benzo[b][1,4]oxazines, closely related to the compound , have identified their use as herbicides, inhibiting protoporphyrinogen oxidase (protox) (Huang et al., 2005).

properties

IUPAC Name

(4aR,9aS)-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-10-6-14-9-5-7-3-1-2-4-8(7)11(9)12-10/h1-4,9,11H,5-6H2,(H,12,13)/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUMYQFOYOWXRR-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732069
Record name (4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one

CAS RN

862095-79-2
Record name (4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b]-1,4-oxazin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862095-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one
Reactant of Route 2
(4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one
Reactant of Route 3
(4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one
Reactant of Route 4
(4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one
Reactant of Route 5
(4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one
Reactant of Route 6
(4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one

Citations

For This Compound
3
Citations
CH Tien - 2018 - dalspace.library.dal.ca
Catalysis plays a key role in the industrial production of many refined goods. Catalysts derived from precious metals are especially prevalent in industry due to their high stereoselectivity…
Number of citations: 0 dalspace.library.dal.ca
A Burtea - 2019 - escholarship.org
The first chapter of this thesis focuses on the development of the competing enantioselective conversion method (CEC) for the assignment of the absolute configuration of amines. This …
Number of citations: 3 escholarship.org
鍬野哲 - 2014 - repository.kulib.kyoto-u.ac.jp
含窒素複素環式カルベン触媒を用 いる反応の開発( Dissertation_全文 ) Page 1 RIGHT: URL: CITATION: AUTHOR(S): ISSUE DATE: TITLE: 含窒素複素環式カルベン触媒を用 いる反応の開発( …
Number of citations: 5 repository.kulib.kyoto-u.ac.jp

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